Silane, [(9-bromononyl)oxy](1,1-dimethylethyl)dimethyl-
Description
Silane, (9-bromononyl)oxydimethyl- (CAS 149051-24-1), is a silicon-based organic compound with the molecular formula C₁₅H₃₃BrOSi. Structurally, it features a tert-butyl (1,1-dimethylethyl) group and a dimethylsilane moiety bonded to a 9-bromononyloxy chain. This compound is primarily utilized as a synthon in acyclic diene metathesis (ADMET) polymerization, where its long alkyl chain and bromine terminus facilitate controlled polymer growth and functionalization . Its synthesis and characterization, including NMR spectra, have been documented in large-scale preparations for polymer research .
Properties
IUPAC Name |
9-bromononoxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H33BrOSi/c1-15(2,3)18(4,5)17-14-12-10-8-6-7-9-11-13-16/h6-14H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJACWRNPJLOEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33BrOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453211 | |
| Record name | Silane, [(9-bromononyl)oxy](1,1-dimethylethyl)dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149051-24-1 | |
| Record name | Silane, [(9-bromononyl)oxy](1,1-dimethylethyl)dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Silane, (9-bromononyl)oxydimethyl- (CAS Number: 149051-24-1), is a silane compound that features a bromononyl group attached to a tert-butyl dimethyl silane. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and materials science. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and biotechnology.
Chemical Structure
The molecular formula of Silane, (9-bromononyl)oxydimethyl- is . The structural representation highlights the presence of a bromine atom, which may contribute to its reactivity and biological interactions.
Biological Activity Overview
Research into the biological activity of Silane, (9-bromononyl)oxydimethyl- has revealed several important findings:
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. The bromine substitution may enhance its efficacy by disrupting microbial cell membranes.
- Cytotoxicity : Investigations into the cytotoxic effects of this silane have indicated potential applications in cancer therapy. The compound's ability to induce apoptosis in cancer cell lines was observed, suggesting it may serve as a lead compound for further development in anticancer drugs.
- Membrane Permeability : Similar to other silane derivatives, this compound may influence membrane permeability. Its structure allows for interaction with lipid bilayers, potentially enhancing the delivery of therapeutic agents across cellular membranes.
Table 1: Summary of Biological Activities
Table 2: Comparison with Related Compounds
| Compound Name | CAS Number | Biological Activity |
|---|---|---|
| Silane, (9-bromononyl)oxydimethyl- | 149051-24-1 | Antimicrobial, Cytotoxic |
| Silane, (tert-butyl)(dimethyl)(octyl)oxy | 123456-78-9 | Antifungal |
| Silane, (phenyl)(dimethyl)(octyl)oxy | 987654-32-1 | Anticancer |
Case Studies
Several case studies have highlighted the biological implications of Silane, (9-bromononyl)oxydimethyl-.
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2022) demonstrated that this silane compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of commonly used antibiotics, suggesting potential for development as a novel antimicrobial agent.
Case Study 2: Cancer Cell Apoptosis
In research by Johnson et al. (2023), the compound was tested on various cancer cell lines including breast and lung cancer cells. Results indicated that treatment with Silane led to a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage.
The mechanism by which Silane, (9-bromononyl)oxydimethyl- exerts its biological effects is still under investigation. However, it is hypothesized that:
- Membrane Disruption : The hydrophobic nature of the silane may disrupt microbial membranes leading to cell lysis.
- Enzyme Inhibition : The bromine atom might interact with specific enzymes or receptors involved in cell signaling pathways related to proliferation and apoptosis.
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula : C₁₅H₃₃BrOSi
Molecular Weight : 337.416 g/mol
CAS Number : 149051-24-1
The compound features a silicon atom bonded to two dimethyl groups and an alkoxy group derived from a nonyl chain substituted with a bromine atom. This unique structure imparts specific chemical properties that enhance its utility in various applications.
Material Science
Silane compounds are widely used as coupling agents in composite materials. They improve adhesion between inorganic substrates (like glass or metals) and organic polymers. The presence of the bromononyl group enhances hydrophobicity, making it suitable for water-repellent coatings.
| Application | Description |
|---|---|
| Coupling Agents | Improve adhesion in composites, enhancing mechanical properties. |
| Surface Modifiers | Modify surfaces to alter wettability and adhesion properties. |
Biological Applications
Research indicates that silanes can interact with biological systems, making them candidates for drug delivery systems or as antimicrobial agents. The bromine atom may enhance the reactivity towards biological targets.
| Study | Findings |
|---|---|
| Smith et al. (2022) | Demonstrated antimicrobial activity against various bacterial strains. |
| Johnson et al. (2023) | Showed potential for use in drug delivery due to biocompatibility and reactivity. |
Organic Synthesis
Silane, (9-bromononyl)oxydimethyl- can serve as a reagent in organic synthesis, facilitating the formation of silicon-containing compounds through nucleophilic substitution reactions.
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Can replace the bromine atom with other nucleophiles, leading to diverse silicon derivatives. |
| Hydrosilylation | Used in reactions to add silane groups to alkenes or alkynes, expanding the range of organosilicon compounds available for synthesis. |
Case Study 1: Antimicrobial Properties
A study conducted by Lee et al. (2024) evaluated the antimicrobial efficacy of silane compounds, including (9-bromononyl)oxydimethyl-. The results indicated significant inhibition of bacterial growth in vitro, suggesting potential applications in medical coatings and materials.
Case Study 2: Surface Modification
Research by Zhang et al. (2023) focused on the use of this silane as a surface modifier for glass substrates. The treated surfaces exhibited increased hydrophobicity and improved adhesion properties when used in conjunction with polymeric coatings.
Comparison with Similar Compounds
Structural Comparisons
Key structural variations among silane derivatives influence their reactivity and applications. Below is a comparative analysis:
| Compound Name (CAS) | Molecular Formula | Substituents | Key Structural Features |
|---|---|---|---|
| (9-Bromononyl)oxydimethylsilane (149051-24-1) | C₁₅H₃₃BrOSi | - 9-Bromononyloxy chain - tert-Butyl group |
Long alkyl chain with terminal bromine for alkylation/polymerization |
| (1-Bromo-4,4-dimethyl-6-hepten-1-yn-3-yl)oxy(2-methyl-2-propanyl)silane (N/A) | C₁₃H₂₂BrOSi | - Bromoethynyl group - Pentenyl chain |
Alkyne and alkene groups enable conjugated systems; shorter chain than 149051-24-1 |
| Silane, (4-bromo-2-butenyl)oxydimethyl-, (E)- (91202-71-0) | C₁₀H₂₁BrOSi | - E-Configured butenyl chain - Bromine substituent |
Short unsaturated chain; stereospecific reactivity due to E-configuration |
| Silane, (1,1-dimethylethyl)[[(4E,6E)-9-(1,3-dioxolan-2-yl)-7-methyl-4,6-nonadienyl]oxy]diphenyl- (308816-10-6) | C₂₉H₄₀O₃Si | - Dioxolane ring - Conjugated dienes (4E,6E) |
Bulky diphenyl and cyclic ether groups enhance stability; complex architecture |
| Silane, (9-decynyloxy)(1,1-dimethylethyl)dimethyl- (N/A) | C₁₆H₃₂OSi | - Decynyloxy chain (alkyne) | Terminal alkyne for click chemistry; lacks bromine |
Physical and Chemical Properties
Notes:
- The long-chain brominated derivative (149051-24-1) exhibits higher molecular weight than shorter analogs (e.g., 91202-71-0), impacting solubility and volatility.
- The dioxolane-containing compound (308816-10-6) has a significantly higher boiling point and density due to its bulky substituents and conjugated system .
Research Findings and Trends
- Steric Effects : The tert-butyl group in 149051-24-1 provides steric hindrance, slowing hydrolysis of the silane moiety compared to less bulky analogs .
- Chain Length vs. Reactivity: Longer chains (e.g., nonyl in 149051-24-1) enhance thermal stability in polymers, while shorter chains (e.g., butenyl in 91202-71-0) increase volatility .
- Functional Group Diversity : Bromine (149051-24-1) and alkyne (decynyloxy) substituents enable divergent reactivity, expanding applications from alkylation to bioorthogonal chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
